![molecular formula C16H9ClO B11757142 8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)

8-Chloronaphtho[1,2-b]benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

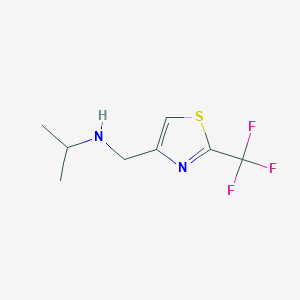

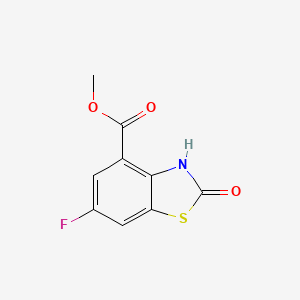

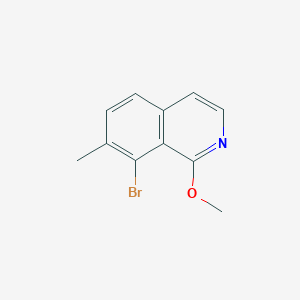

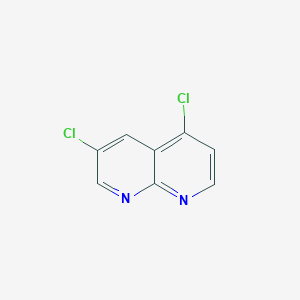

Le 8-chloro-naphto[1,2-b]benzofurane est un composé chimique de formule moléculaire C₁₆H₉ClO et d'une masse molaire de 252,7 g/mol . Ce composé fait partie de la famille des benzofuranes, connue pour ses diverses activités biologiques et ses applications dans divers domaines tels que la chimie, la biologie et la médecine .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'une des voies synthétiques de préparation de dérivés de naphto[1,2-b]benzofurane implique la réaction photochimique de benzofuranes 2,3-disubstitués. Ce processus comprend la photocyclisation du système hexatriène et l'aromatisation subséquente du cycle benzénique par élimination d'une molécule d'eau . Une autre méthode implique le réarrangement photo-induit de dérivés de 4H-chromén-4-one, qui comprend la photocyclisation du système hexatriène, le réarrangement [1,9]-H-sigmatropique et l'ouverture du cycle hétérocyclique .

Méthodes de production industrielle

Les méthodes de production industrielle du 8-chloro-naphto[1,2-b]benzofurane ne sont pas bien documentées dans la littérature. les méthodes mentionnées ci-dessus peuvent être adaptées à la synthèse à grande échelle avec une optimisation appropriée des conditions de réaction et une mise à l'échelle des processus.

Analyse Des Réactions Chimiques

Types de réactions

Le 8-chloro-naphto[1,2-b]benzofurane subit divers types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.

Substitution : Les réactions de substitution, en particulier la substitution aromatique électrophile, peuvent introduire différents substituants sur le cycle benzofurane.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des électrophiles comme les halogènes pour les réactions de substitution. Les conditions de réaction varient en fonction de la réaction spécifique, mais impliquent généralement des températures contrôlées et des solvants appropriés.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle benzofurane.

4. Applications de recherche scientifique

Le 8-chloro-naphto[1,2-b]benzofurane a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action du 8-chloro-naphto[1,2-b]benzofurane implique son interaction avec diverses cibles moléculaires et voies. Les dérivés de benzofurane sont connus pour inhiber des enzymes et des récepteurs spécifiques, ce qui conduit à leurs effets biologiques . Par exemple, certains dérivés de benzofurane inhibent la voie du facteur inductible par l'hypoxie (HIF-1), qui est impliquée dans la carcinogénèse de la protéine tumorale p53 .

Applications De Recherche Scientifique

8-Chloronaphtho[1,2-b]benzofuran has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 8-Chloronaphtho[1,2-b]benzofuran involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to inhibit specific enzymes and receptors, leading to their biological effects . For example, some benzofuran derivatives inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein p53 .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au 8-chloro-naphto[1,2-b]benzofurane comprennent d'autres dérivés de naphto[1,2-b]benzofurane et des dérivés de benzofurane . Ces composés partagent une structure de base similaire, mais diffèrent par leurs substituants et leurs activités biologiques spécifiques.

Unicité

Le 8-chloro-naphto[1,2-b]benzofurane est unique en raison de son substituant chlore spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La structure unique de ce composé lui permet d'interagir avec différentes cibles moléculaires par rapport à d'autres dérivés de benzofurane, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C16H9ClO |

|---|---|

Poids moléculaire |

252.69 g/mol |

Nom IUPAC |

8-chloronaphtho[1,2-b][1]benzofuran |

InChI |

InChI=1S/C16H9ClO/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-9H |

Clé InChI |

DADLCAVHMULBPR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)

![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)

![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)